(2-Aminobutyl)(propan-2-YL)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-N-propan-2-ylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-7(8)5-9-6(2)3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
LAPJOPGBISWWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminobutyl Propan 2 Yl Amine and Its Analogues
Established Synthetic Routes to (2-Aminobutyl)(propan-2-YL)amine
Traditional methods for the synthesis of N-alkylated diamines often rely on well-established reactions such as reductive amination and nucleophilic substitution. These routes, while generally reliable, may require the use of protecting groups to achieve the desired selectivity.
Reductive Amination Strategies for this compound
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of this compound, this strategy can be envisioned through two primary pathways: the reaction of 2-aminobutanone or a related precursor with isopropylamine (B41738), or the reaction of 1,2-butanediamine with acetone (B3395972).
The direct reductive amination of a ketone with an amine is a powerful one-pot method. wikipedia.org A plausible route to this compound would involve the reaction of 2-aminobutanone with isopropylamine in the presence of a suitable reducing agent. The choice of reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed for this purpose due to their mild nature and selectivity for imines over ketones. masterorganicchemistry.comlibretexts.org
Alternatively, one could start from 1,2-butanediamine and react it with acetone. However, this approach is likely to suffer from a lack of selectivity, potentially leading to the formation of the desired product, the di-isopropylated product, and unreacted starting material. Controlling the stoichiometry and reaction conditions would be crucial to favor the mono-alkylation product.
| Starting Materials | Reagents | Conditions | Product | Yield | Reference |
| Aldehyde/Ketone, Amine | NaBH(OAc)3, (Boc)2O | CH2Cl2, rt, 4h | N-Boc protected secondary amine | Excellent | nih.gov |
| Ketone, Amine | Imine Reductase (IRED), NADPH | Buffer, 30°C | Chiral Amine | High | nih.gov |
| Aldehyde, Amine | NaCNBH3 | Mildly acidic pH | Secondary Amine | Good | masterorganicchemistry.com |
| Ketone, Ammonia (B1221849) | Ru/ZrO2, H2 | Aqueous NH3 | Primary Amine | Good to Excellent | nih.gov |
Nucleophilic Substitution Approaches in this compound Synthesis
Nucleophilic substitution offers another viable pathway to this compound. This would typically involve the reaction of a suitable electrophile, such as a 2-halobutylamine or a protected derivative, with isopropylamine. For instance, the reaction of 2-bromobutylamine with an excess of isopropylamine could yield the desired product. However, this approach is often plagued by side reactions, including elimination and over-alkylation of the amine nucleophile.
To circumvent these issues, a more controlled approach would involve the mono-alkylation of 1,2-butanediamine with an isopropylating agent like 2-iodopropane. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to favor the formation of the mono-alkylated product. The use of a large excess of the diamine can also suppress the formation of the di-alkylated byproduct.
Multi-Step Conversions and Protecting Group Chemistry for this compound Precursors
To overcome the selectivity challenges inherent in the direct alkylation of diamines, multi-step synthetic sequences employing protecting groups are often necessary. nih.govthieme-connect.com A common strategy involves the selective protection of one of the amino groups of 1,2-butanediamine, followed by alkylation of the remaining free amine, and subsequent deprotection.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under acidic conditions. researchgate.net For example, 1,2-butanediamine can be mono-Boc-protected by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under controlled conditions. The resulting N-Boc-1,2-butanediamine can then be alkylated with an isopropylating agent, such as 2-iodopropane, in the presence of a base like sodium hydride. chemrxiv.orgresearchgate.net The final step involves the removal of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to yield this compound.
| Starting Material | Protecting Group | Deprotection Condition | Reference |
| Amine | Boc | Acid (e.g., TFA, HCl) | nih.gov |
| Amine | Fmoc | Base (e.g., Piperidine) | nih.gov |
| Amine | Benzyl | Catalytic Hydrogenation | nih.gov |
| Amine | dM-Dmoc | Oxidation followed by weak base | nih.gov |
Novel and Efficient Synthetic Paradigms for this compound
Recent advances in synthetic methodology have focused on developing more efficient, selective, and sustainable routes to complex amines. These include chemo- and regioselective methods and the use of catalytic systems.
Chemo- and Regioselective Synthesis of this compound
The development of methods for the chemo- and regioselective functionalization of diamines is an active area of research. A one-pot multicomponent reaction has been reported for the synthesis of unsymmetrical 1,2-diamines via a photo-induced carbonyl alkylative amination, bringing together an amine, an aldehyde, and an iodoarene under catalyst- and base-free conditions. rsc.org While not directly demonstrated for the target molecule, this approach offers a promising avenue for the one-step synthesis of diverse N,N'-dialkylated 1,2-diamines.
Another strategy involves the catalyst-controlled carbocyclization of alkynyl ketones, which can lead to the formation of functionalized cyclic compounds that could serve as precursors to diamines. nih.gov
Catalytic Approaches in this compound Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of amines, offering high efficiency and selectivity. Rhodium and iridium-catalyzed hydroamination of allylic amines has been shown to produce 1,2-diamines with high regio- and chemoselectivity. nih.govacs.orgrsc.org A plausible route could involve the rhodium-catalyzed hydroamination of a suitable allylic amine precursor with isopropylamine.
Ruthenium-catalyzed reactions have also shown great promise. For instance, ruthenium complexes can catalyze the C-H alkenylation directed by a free amino group, which could be adapted for the synthesis of precursors to the target diamine. nih.gov Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile route to chiral 1,2-amino alcohols, which could be further functionalized to the desired diamine. nih.gov Nickel catalysts have also been investigated for the amination of alcohols, such as the conversion of isopropanol (B130326) to isopropylamine, a reaction that could be extended to more complex substrates. researchgate.net
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Rhodium/MeO-Biphen | Asymmetric Hydroamination | Allylic amines, secondary aliphatic amines | High yields and enantioselectivity | rsc.org |
| Iridium Complex | Regioselective Hydroamination | Allylic amines, aryl amines | High regio- and chemoselectivity | nih.govacs.org |
| Rhodium(II) Complex | C-H Amination | Alkanes, sulfamates | High regioselectivity, access to 1,n-diamines | thieme-connect.com |
| Ruthenium(II) Complex | Aerobic Oxidation | Primary amines | Selective conversion to amides | rsc.org |
| Iron Complex | Aminolysis of Aziridines | meso-N-aryl aziridines, amines | Excellent yields | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of N-alkylated amines like this compound, several green strategies can be employed.
One prominent green method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.orgdigitellinc.com This process involves the N-alkylation of an amine with an alcohol, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen for the reduction is "borrowed" from the initial alcohol substrate and is transferred back in the final reduction step, with water being the only byproduct. digitellinc.com For the synthesis of this compound, this could involve the reaction of 1,2-butanediamine with isopropanol, or 2-aminobutanol with isopropylamine, catalyzed by a suitable transition metal complex, such as those based on ruthenium or iridium. digitellinc.comresearchgate.net This approach avoids the use of stoichiometric alkylating agents and the generation of salt byproducts.
Another green approach is the use of dimethyl carbonate (DMC) as a methylating agent, which is considered an environmentally benign alternative to traditional alkylating agents like methyl halides or dimethyl sulfate. nih.govacs.org While this is for methylation, similar dialkyl carbonates could potentially be used for isopropylation, offering a greener route that produces only methanol (B129727) and carbon dioxide as byproducts. nih.gov The use of biogenic nanoparticles, such as copper-zirconium bimetallic nanoparticles, as catalysts for N-alkylation with dialkyl carbonates further enhances the green credentials of the synthesis. nih.govacs.org
The choice of solvent is another critical aspect of green chemistry. The ideal scenario is to perform reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol. Reductive amination reactions, a key step in the synthesis of this compound, have been successfully carried out in water using nanomicelles to facilitate the reaction. organic-chemistry.org
The table below summarizes some green chemistry approaches applicable to the synthesis of N-alkylated diamines.
| Green Chemistry Principle | Application in N-Alkylated Diamine Synthesis | Potential Starting Materials for this compound | Catalyst Examples | Byproducts |
| Atom Economy | "Borrowing Hydrogen" Catalysis | 1,2-Butanediamine and Isopropanol; 2-Aminobutanol and Isopropylamine | Ruthenium or Iridium complexes digitellinc.comresearchgate.net | Water |
| Use of Renewable Feedstocks & Safer Reagents | N-Alkylation with Dialkyl Carbonates | 1,2-Butanediamine and Diisopropyl Carbonate | Biogenic Cu-Zr nanoparticles nih.govacs.org | Isopropanol, CO2 |
| Safer Solvents & Auxiliaries | Reductive Amination in Water | 2-Aminobutanal and Isopropylamine; 1-Amino-2-butanone and Isopropylamine | Pd/C in nanomicelles organic-chemistry.org | Water |
Enantioselective Synthesis of Chiral Derivatives of this compound
The stereochemistry of this compound is crucial for its potential applications, necessitating enantioselective synthetic methods to obtain specific stereoisomers.
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of chiral 1,2-diamines, several catalytic strategies have been developed.
One approach is the asymmetric hydrogenation of prochiral imines. This can be achieved through direct asymmetric reductive amination (DARA) of a ketone with ammonia or an amine. acs.orgacs.org For instance, the asymmetric reductive amination of a suitable N-protected 1-amino-2-butanone with isopropylamine, or a protected 2-aminobutanal with isopropylamine, using a chiral transition metal catalyst (e.g., based on iridium or rhodium) could yield the desired chiral diamine. acs.org
Another strategy involves the dynamic kinetic asymmetric transformation (DYKAT) of racemic starting materials. For example, rhodium-catalyzed DYKAT of racemic allylic trichloroacetimidates possessing a β-nitrogen substituent can produce branched allylic 1,2-diamines with high enantioselectivity. datapdf.com This methodology could be adapted to synthesize chiral precursors for this compound.
The table below presents examples of asymmetric catalytic methods applicable to the synthesis of chiral diamines.
| Asymmetric Catalytic Method | Substrate Type | Catalyst System | Product Type | Ref. |
| Direct Asymmetric Reductive Amination (DARA) | Aryl methyl ketone and Ammonia | dtbm-Segphos-Ru | Chiral primary amine | acs.orgacs.org |
| Asymmetric Umpolung Allylation | α-Amino aldimines | Iridium/Chiral Ligand | Homoallylic 1,2-diamines | acs.org |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Racemic allylic trichloroacetimidates | Rhodium/Chiral Diene | Branched allylic 1,2-diamines | datapdf.com |
| Asymmetric Cycloaddition | Nonstabilized azomethine ylides and N-sulfinylimines | Brønsted Acid | 1,2-Diamine derivatives | acs.org |
The chiral pool approach utilizes readily available enantiopure natural products as starting materials. youtube.com For the synthesis of chiral derivatives of this compound, natural amino acids such as L-alanine or L-threonine could serve as starting points. The synthesis would involve a series of transformations to elaborate the amino acid skeleton into the desired diamine structure while retaining the initial stereochemistry.
For example, starting from L-alanine, the carboxylic acid group could be reduced to an alcohol, which is then converted to a leaving group for subsequent amination with isopropylamine. The original amino group would need to be appropriately protected and then deprotected. This strategy ensures the stereochemical integrity of the final product.
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. nih.gov Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to amines with high enantioselectivity. nih.gov
A potential enzymatic route to this compound would involve the reaction of 1-amino-2-butanone with isopropylamine to form an imine in situ, which is then asymmetrically reduced by a suitable IRED. Alternatively, an ω-transaminase could be used to introduce the first amino group enantioselectively, followed by a second amination step. The use of enzyme cascades, where multiple enzymatic reactions are performed in one pot, can further streamline the synthesis. biorxiv.org
Scale-Up Considerations and Process Optimization for this compound Production
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.
For a process like reductive amination, which is a likely key step in the synthesis of this compound, several parameters need to be optimized. researchgate.netmasterorganicchemistry.comwikipedia.orgorgoreview.comcommonorganicchemistry.comlibretexts.org These include the choice of reducing agent, catalyst loading, reaction temperature, pressure, and solvent. For instance, while sodium borohydride (B1222165) is a common reducing agent, sodium triacetoxyborohydride is often preferred for its selectivity and milder reaction conditions. harvard.edu
Catalyst selection and optimization are critical. For catalytic hydrogenations, the choice of metal (e.g., palladium, platinum, nickel) and support is important. acs.org The catalyst loading should be minimized to reduce costs without compromising reaction efficiency. Catalyst recovery and recycling are also important considerations for both economic and environmental reasons.
Process safety is paramount, especially when dealing with flammable solvents, high pressures, and potentially hazardous reagents. A thorough risk assessment must be conducted, and appropriate safety measures implemented.
The purification of the final product is another crucial aspect of scale-up. The choice of purification method (e.g., distillation, crystallization, chromatography) will depend on the properties of the compound and the required purity.
The table below outlines key considerations for the scale-up of this compound production via a reductive amination route.
| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Production |
| Batch Size | Milligrams to grams | Kilograms | Tons |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor | Large-scale production reactor |
| Reagent Addition | Manual | Controlled addition via pumps | Automated and controlled feed systems |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid | Advanced heat exchange systems |
| Pressure Control | Atmospheric or balloon | Pressurized reactor with monitoring | High-pressure reactors with safety relief systems |
| Purification | Flash chromatography | Preparative chromatography, crystallization | Fractional distillation, large-scale crystallization |
| Process Analytics | TLC, NMR | HPLC, GC | In-line process analytical technology (PAT) |
Reactivity and Mechanistic Investigations of 2 Aminobutyl Propan 2 Yl Amine
Acid-Base Properties of (2-Aminobutyl)(propan-2-YL)amine in Non-Aqueous Systems
The acid-base properties of amines are fundamental to their reactivity. In non-aqueous solvents, the basicity of an amine is influenced by the solvent's own acidic or basic properties, its polarity, and its ability to solvate the protonated amine. The use of non-aqueous media allows for the study of acid-base equilibria over a much wider range of pKa values than is possible in water, mitigating the "leveling effect" of the solvent. For this compound, two distinct protonation steps would be expected, corresponding to the primary and secondary amine groups.
The basicity of amines generally increases with the number of alkyl substituents due to their electron-donating inductive effects. Therefore, the secondary amine in this compound is expected to be more basic than the primary amine. However, steric hindrance around the nitrogen atom can decrease basicity by impeding solvation of the conjugate acid. The isopropyl group on the secondary amine introduces significant steric bulk.
In a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO), the pKa values for a range of amines can be determined. While specific experimental data for this compound is not available, a hypothetical pKa determination in DMSO is presented in Table 1 for illustrative purposes.
Table 1: Hypothetical pKa Values for this compound in DMSO
| Protonation Step | Amine Center | Expected pKa Range in DMSO | Influencing Factors |
| First Protonation (pKa1) | Secondary Amine | 10.5 - 11.5 | Inductive effect of alkyl groups, sterically hindered. |
| Second Protonation (pKa2) | Primary Amine | 9.0 - 10.0 | Less substituted, but protonation is disfavored due to positive charge on the molecule. |
This table is illustrative and not based on experimental data for the specific compound.
Nucleophilic Reactivity of the Amine Centers in this compound
The lone pairs of electrons on the nitrogen atoms of this compound make it a potent nucleophile. The nucleophilicity of amines generally follows their basicity, with secondary amines often being more nucleophilic than primary amines. However, steric hindrance can significantly diminish nucleophilic reactivity.
Acylation Reactions with this compound
Acylation of amines with reagents such as acid chlorides or anhydrides is a fundamental transformation leading to the formation of amides. In the case of this compound, competitive acylation of the primary and secondary amine centers would be expected. The less sterically hindered primary amine would likely be the preferred site of acylation, especially with bulky acylating agents. Selective acylation could potentially be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions.
Table 2: Predicted Products of Acylation of this compound with Acetyl Chloride
| Molar Ratio (Amine:Acyl Chloride) | Major Product | Minor Product |
| 1:1 | N-(4-(isopropylamino)butan-2-yl)acetamide | 1-(isopropyl(4-oxobutan-2-yl)amino)ethan-1-one |
| 1:2 | N,N'-(1-(isopropylamino)butane-1,3-diyl)diacetamide | - |
This table illustrates the expected selectivity based on steric hindrance and is not based on reported experimental outcomes.
Alkylation Reactions Involving this compound
The alkylation of amines with alkyl halides is often challenging to control, as the resulting secondary or tertiary amine can be more nucleophilic than the starting amine, leading to over-alkylation. For this compound, the primary amine would be expected to react preferentially with an alkyl halide. The secondary amine, while more nucleophilic in principle, is sterically hindered by the isopropyl group, which may allow for a degree of selective mono-alkylation at the primary amine. Hydrogen-borrowing catalysis offers an alternative to the use of alkyl halides, employing alcohols as alkylating agents.
Condensation Reactions, including Schiff Base Formation with this compound
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction proceeds via a carbinolamine intermediate, followed by dehydration. The primary amine of this compound would be expected to readily form a Schiff base upon reaction with a carbonyl compound. The secondary amine, lacking a proton for the final elimination step, would not form a stable imine under normal conditions. The formation of Schiff bases can be catalyzed by acid, though high acid concentrations can protonate the amine, rendering it non-nucleophilic. A new Schiff base complex has been synthesized by template condensation of an asymmetrical tripodal amine with 2-hydroxy-3-methoxybenzaldehyde (B140153) in the presence of a Zn(II) metal ion.
Redox Chemistry of this compound
The redox chemistry of amines is a broad field, encompassing a range of transformations. While specific studies on this compound are not documented, its potential reactivity can be inferred from the general behavior of amines.
Oxidative Transformations of this compound
The oxidation of amines can lead to a variety of products depending on the oxidant and the structure of the amine. Primary and secondary amines can be oxidized to imines, hydroxylamines, or nitro compounds. The presence of two amine groups in this compound suggests that complex product mixtures could arise from oxidation reactions. The specific regioselectivity of oxidation would be influenced by the steric and electronic environment of each amine group. For instance, oxidation to an imine would likely occur at the less substituted carbon adjacent to a nitrogen.
Reductive Behavior of this compound
Specific studies on the reductive behavior of this compound are not present in the current body of scientific literature. General knowledge of secondary amines suggests they can be involved in various reduction reactions, though they are typically considered stable functional groups. The nitrogen atom's lone pair of electrons can influence the reactivity of adjacent bonds. However, without experimental data, any discussion on its specific reductive behavior would be purely speculative.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
A comprehensive analysis of the reaction kinetics and thermodynamics of transformations involving this compound is not possible without dedicated research. Such an analysis would require experimental data from techniques like spectroscopy or calorimetry to determine rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for specific reactions. This information is crucial for understanding reaction mechanisms and optimizing reaction conditions.
Stereochemical Outcomes in Reactions of this compound
The this compound molecule possesses a stereocenter at the second carbon of the butyl group. The synthesis of this compound from achiral starting materials like 2-butanone (B6335102) and isopropylamine (B41738) would result in a racemic mixture of (R)- and (S)-enantiomers.
If the synthesis were to start from a chiral precursor, such as (R)- or (S)-2-aminobutane, the stereochemical outcome at the existing stereocenter would likely be retained, depending on the reaction conditions. The introduction of the isopropyl group would lead to the formation of diastereomers. The relative ratio of these diastereomers would depend on the facial selectivity of the nucleophilic attack of the amine onto the carbonyl carbon of acetone (B3395972) and the subsequent reduction step. The steric hindrance posed by the existing chiral center would influence the approach of the incoming groups, potentially leading to a preference for one diastereomer over the other. Without experimental data, it is impossible to predict the exact diastereomeric ratio.
The resolution of the racemic mixture of this compound could potentially be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, like tartaric acid, followed by separation and subsequent liberation of the enantiomerically pure amine. youtube.com
Coordination Chemistry of 2 Aminobutyl Propan 2 Yl Amine
Ligand Design Principles for (2-Aminobutyl)(propan-2-YL)amine
Denticity and Chelating Capabilities of this compound
This compound, an N,N'-asymmetrically substituted derivative of 1,2-butanediamine, functions as a bidentate ligand. It coordinates to metal centers through the lone pair of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring. This chelating behavior is a cornerstone of its coordination chemistry, similar to other 1,2-diamines like ethylenediamine. The formation of such a ring structure enhances the thermodynamic stability of the resulting metal complexes, an observation known as the chelate effect. The presence of alkyl groups (isopropyl and sec-butyl) on the nitrogen atoms modulates the electron-donating ability of the amine groups, thereby influencing the strength of the metal-ligand bond.
Conformational Flexibility and Steric Hindrance in Metal Complexation
The coordination of this compound to a metal ion induces a puckered, or gauche, conformation in the five-membered chelate ring. This is a common feature for such saturated diamine rings. However, the asymmetric nature of the N-alkyl substituents—an isopropyl group and a sec-butyl group—introduces significant conformational constraints and steric hindrance.
The bulky isopropyl and sec-butyl groups create a sterically demanding environment around the metal center. This steric bulk can influence the coordination geometry, favoring distorted geometries over ideal ones (e.g., distorted square planar or tetrahedral). semanticscholar.org The flexibility of the ligand allows it to adapt to the preferred coordination sphere of a metal ion, but this flexibility is balanced against the steric repulsion between the alkyl groups and other ligands in the coordination sphere. nih.govacs.org This interplay between flexibility and steric hindrance is a critical design element in the application of such ligands in asymmetric catalysis, where the defined chiral environment created by the ligand can lead to high levels of selectivity. nih.gov The inherent chirality at the 2-position of the butyl group, along with the steric demands of the substituents, can lead to the formation of specific diastereomeric complexes.
Synthesis and Characterization of Metal Complexes of this compound
Transition Metal Coordination Compounds with this compound
The synthesis of transition metal complexes with diamine ligands like this compound is well-established. Typically, these syntheses involve the reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
For instance, copper(II) complexes with related N-alkylated diamines have been synthesized and studied. ijcce.ac.irnih.gov The reaction of a copper(II) salt, such as copper(II) perchlorate, with a diamine often leads to the formation of either mononuclear or dinuclear complexes, depending on the reaction conditions and the steric profile of the ligand. ijcce.ac.ir In some cases, bulky substituents on the diamine nitrogen atoms can destabilize the formation of simple homoleptic bis-diamine complexes, favoring the formation of bridged species, such as μ-hydroxo dinuclear complexes. ijcce.ac.ir
The characterization of these complexes often involves:
Infrared (IR) Spectroscopy: To confirm the coordination of the N-H groups, which typically shows a shift in the stretching frequency upon complexation.
UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal ion, which provides information about the coordination geometry.
| Metal Ion | Potential Complex Formula | Common Coordination Geometry | Key Spectroscopic Features |
| Copper(II) | [Cu(L)X2], [Cu(L)2]X2 | Distorted Square Planar, Square Pyramidal | d-d transitions in the visible region. |
| Nickel(II) | [Ni(L)2]X2 | Square Planar, Octahedral | Varies with geometry (diamagnetic or paramagnetic). |
| Platinum(II) | [Pt(L)Cl2] | Square Planar | Characteristic NMR signals for platinum satellites. |
| Iridium(III) | [Ir(L)(other ligands)]X | Octahedral | Used in asymmetric hydrogenation catalysis. acs.orgnih.gov |
L represents the this compound ligand; X represents an anionic ligand (e.g., Cl-, Br-, NO3-).
Main Group Metal Adducts of this compound
The coordination chemistry of this compound is not limited to transition metals. It can also form adducts with main group metals, such as lithium, sodium, or zinc. In these systems, the diamine often acts as a chelating agent to stabilize the metal ion.
For example, studies on the reactions of N,N'-di(isopropyl)ethylenediamine with organolithium and organozinc reagents have shown that the diamine can be metallated at the N-H and C-H positions. This process can be influenced by the presence of other ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The resulting compounds can feature complex structures, including the formation of molecular dilithium (B8592608) zincate hydrides. nih.gov These studies highlight the synergistic effects between the alkali metal and the main group metal, facilitated by the diamine ligand, in activating otherwise inert C-H and N-H bonds. nih.gov
| Metal | Potential Adduct Type | Structural Features | Relevance |
| Lithium | Li[(iPr)NCH2CH2N(iPr)] | Chelated lithium ion | Precursors in organometallic synthesis. |
| Zinc | (diamine)Zn(R)2 | Tetrahedral zinc center | Catalysis and formation of mixed-metal reagents. |
| Lithium/Zinc | (TMEDA)Li[(diamine)]Zn(tBu)2 | Heterometallic complex | Synergistic bond activation. nih.gov |
Heterometallic Systems Incorporating this compound
The formation of heterometallic systems, which contain two or more different metal ions, is an area of growing interest. This compound can be incorporated into such systems, where it may chelate to one metal center within a larger polymetallic assembly or act as a bridging ligand between two different metal ions.
While specific examples involving this compound are not extensively documented in the provided search results, the principles can be inferred from related systems. For instance, diamine ligands can be part of heteroleptic complexes, where other ligands are also present. A study on copper(II) complexes showed the formation of species like [Cu(N-N)(L)]NO3, where N-N is a heterocyclic diimine and L is another bidentate ligand. nih.gov This demonstrates the capacity of metal ions to coordinate with multiple, different chelating ligands simultaneously.
The synthesis of heterometallic complexes often requires careful, stepwise procedures to control the coordination of each metal ion. The resulting systems can exhibit unique magnetic, electronic, or catalytic properties arising from the interactions between the different metal centers.
No Publicly Available Research Found on the
The inquiry sought to detail the coordination chemistry of this specific diamine ligand with metal ions, focusing on the structural analysis of its metal complexes, including coordination geometries and intermolecular interactions, as well as its reactivity and applications in catalysis. The intended article was to be structured around the following key areas:
Reactivity and Catalytic Applications of this compound Metal Complexes
Electrocatalytic Properties of this compound Coordination Compounds
The systematic search for information on these topics proved fruitless. This suggests that the coordination behavior of this compound and its potential applications in areas such as catalysis have not been a significant focus of published academic or industrial research to date.
While general principles of coordination chemistry would predict that the two amine functionalities of this compound could act as a bidentate ligand to form chelate rings with metal centers, no specific examples or detailed characterizations are available in the public domain. The steric bulk of the propan-2-yl (isopropyl) group and the nature of the butyl backbone would undoubtedly influence the coordination geometry and stability of any resulting metal complexes. However, without experimental data, any discussion would be purely speculative and would not meet the requirement for a scientifically accurate and informative article based on detailed research findings.
Similarly, the absence of any documented metal complexes of this compound precludes any discussion of their reactivity, potential catalytic activity in organic transformations, or their electrocatalytic properties.
It is possible that research on this compound exists in proprietary industrial research or in less accessible formats. However, based on a thorough review of publicly accessible scientific literature, the information required to construct the requested article is not available.
Information regarding the chemical compound "this compound" is not available in the public domain.
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," with the CAS Number 1249039-37-9, no specific information regarding its applications in advanced organic synthesis, polymer chemistry, or supramolecular chemistry could be located.
While general information exists for structurally similar amines, such as N-propyl-N-isopropylamine and N-isopropylmethylamine, which are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, this information is not directly applicable to "this compound." The unique structure of each chemical compound dictates its specific reactivity and potential applications.
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Applications of 2 Aminobutyl Propan 2 Yl Amine in Advanced Organic Synthesis
Utilization in Supramolecular Chemistry
Formation of Self-Assembled Structures with (2-Aminobutyl)(propan-2-YL)amine
There is no available research on the ability of this compound to form self-assembled monolayers, micelles, vesicles, or other supramolecular architectures.
Host-Guest Chemistry Involving this compound
No studies have been found that investigate the role of this compound as either a host or a guest molecule in host-guest chemical systems.
Application of this compound in CO2 Capture Chemistry
Amine-Based Solvents and Adsorbents Design
There is no information regarding the design or performance of CO2 capture solvents or solid adsorbents incorporating this compound.
Mechanistic Insights into CO2 Absorption and Desorption
No mechanistic studies, kinetic data, or thermodynamic parameters concerning the reaction of this compound with CO2 have been reported.
Theoretical and Computational Studies of 2 Aminobutyl Propan 2 Yl Amine
Quantum Chemical Calculations on 1,2-Diaminopropane (B80664)
Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into the molecular world. For molecules like 1,2-diaminopropane, these computational methods can elucidate electronic structure, bonding characteristics, and the relative energies of different spatial arrangements.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com
For 1,2-diaminopropane, density functional theory (DFT) calculations can provide a detailed picture of its electronic properties. The nitrogen atoms of the two amino groups, with their lone pairs of electrons, are expected to be the primary sites of electron density, making them nucleophilic centers. The specific energies of the HOMO and LUMO, and the distribution of these orbitals across the molecule, would reveal the most likely sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of a Representative Diamine
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -6.65 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.82 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 4.83 | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. irjweb.comscirp.org |
Note: The values in this table are representative for a simple diamine and are based on DFT calculations for similar molecules. Specific values for 1,2-diaminopropane would require dedicated calculations.
The bonding in 1,2-diaminopropane is characterized by covalent single bonds between carbon, nitrogen, and hydrogen atoms. Computational analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich regions around the nitrogen atoms and the relatively electron-poor regions around the hydrogen atoms.
Conformational Analysis and Energetics of 1,2-Diaminopropane
Due to the rotation around its single bonds, 1,2-diaminopropane can exist in various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its biological activity and reactivity.
For 1,2-diaminopropane, several conformers can be envisioned, arising from the rotation around the C1-C2 and C-N bonds. The relative energies of these conformers are determined by a combination of steric hindrance (repulsion between bulky groups) and intramolecular hydrogen bonding between the two amino groups. DFT studies on similar diamines, such as 1,3-diaminopropane, have shown that a variety of conformers can exist with very similar energies, indicating a flexible molecular structure. researchgate.net
Table 2: Hypothetical Relative Energies of 1,2-Diaminopropane Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Features |
| Anti | ~180° | 0.0 (Reference) | Amino groups are furthest apart, minimizing steric repulsion. |
| Gauche | ~60° | 0.5 - 1.5 | Amino groups are closer, allowing for potential intramolecular hydrogen bonding. |
| Eclipsed | 0° | > 5.0 | High energy due to steric clash between the amino groups. |
Note: This table presents hypothetical data based on general principles of conformational analysis for alkanes and related molecules. Precise energy values for 1,2-diaminopropane would require specific computational studies.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transition states—the highest energy points along the reaction coordinate—chemists can understand and predict how a reaction will proceed.
Transition State Analysis for Reactions of Diamines
For reactions involving diamines like 1,2-diaminopropane, such as nucleophilic substitution or condensation reactions, computational methods can be used to locate the transition state structures and calculate their energies. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
DFT studies on palladium-catalyzed reactions involving (S)-1,2-diaminopropane-derived ligands have highlighted the ability of the diamine to stabilize the transition state through hydrogen bonding and by creating a specific chiral environment. This demonstrates how computational analysis can provide detailed insights into the role of a ligand in catalysis.
Prediction of Reactivity and Selectivity in Diamine Derivatives
Computational models can also predict the reactivity and selectivity of derivatives of 1,2-diaminopropane. For instance, by introducing different substituents on the nitrogen atoms or the carbon backbone, one can computationally screen for derivatives with enhanced or altered reactivity.
The calculated electronic properties, such as the HOMO and LUMO energies and the atomic charges on the nitrogen atoms, can serve as reactivity descriptors. A higher HOMO energy would suggest increased nucleophilicity, while the distribution of the LUMO could indicate the most likely site for a nucleophilic attack on a derivative.
Molecular Dynamics Simulations of Diamine Systems
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, including its interactions with its environment.
For a system containing 1,2-diaminopropane, an MD simulation would typically involve placing one or more diamine molecules in a simulation box filled with a solvent, such as water. The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over a period of time. tudelft.nl
From an MD simulation, a wealth of information can be extracted, including:
Solvation Structure: Radial distribution functions (RDFs) can reveal how solvent molecules arrange themselves around the amino groups and the alkyl backbone of the diamine.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the diamine and water molecules, as well as intramolecular hydrogen bonds, can be monitored over time.
Diffusion Coefficient: The simulation can predict how quickly the diamine moves through the solvent, which is a fundamental transport property. tudelft.nl
A study on the binary mixture of 1,2-propanediol and 1,2-diaminopropane utilized computational chemistry to demonstrate the presence of intermolecular hydrogen bonds, which were further confirmed by spectroscopic methods. researchgate.net This highlights the synergy between computational and experimental approaches in understanding the behavior of such systems.
Solvent Effects on (2-Aminobutyl)(propan-2-YL)amine Behavior
The behavior of a solute is significantly influenced by its solvent environment. Computational methods can model these interactions to predict how this compound would behave in different solvents.
Implicit and Explicit Solvent Models:
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide good estimates of the solvent's effect on the conformational stability and electronic properties of the solute.
Explicit solvent models involve simulating a discrete number of solvent molecules around the solute. This method, often employed in molecular dynamics simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Potential Research Findings: A study on the nucleophilicity and solvent effects of a different amine, 4-(pyren-1-yl)thiazol-2-amine, demonstrated how UV-Vis absorption spectra can be used to understand its behavior in various solvents like methanol (B129727), ethanol, and propanol. researchgate.net Similar experimental and computational studies on this compound could reveal the influence of solvent polarity on its structure and reactivity. For instance, in polar protic solvents, the amine groups would be expected to engage in strong hydrogen bonding, which could be explicitly modeled using MD simulations.
Intermolecular Interactions of this compound with Other Species
The function and utility of a molecule are often dictated by its interactions with other chemical species. Computational chemistry provides tools to study these non-covalent interactions in detail.
Methods for Studying Intermolecular Interactions:
Quantum Chemical Calculations: Methods like DFT can be used to calculate the binding energies and geometries of complexes formed between this compound and other molecules. This can help in understanding the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Molecular Dynamics Simulations: MD simulations can track the dynamic evolution of a system containing this compound and other molecules, providing insights into the stability of intermolecular complexes and the preferred modes of interaction over time. nih.gov For example, simulations of amines in aqueous solutions have been used to study the dynamics of CO2 capture, a process highly dependent on intermolecular interactions. epfl.ch
Potential Applications: By modeling the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, researchers could predict its potential as a bioactive agent. Docking studies, a common computational technique, could be employed to identify potential binding sites and predict the binding affinity of the compound to a target receptor.
Design and Prediction of Novel this compound Analogues with Enhanced Properties
Computational methods are instrumental in the rational design of new molecules with desired properties, a process known as in silico design.
Strategies for Analogue Design:
Quantitative Structure-Activity Relationship (QSAR): By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity, QSAR models can be used to predict the activity of novel, untested analogues.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used as a template to design new molecules with improved properties.
Lead Optimization: Once a lead compound is identified, computational methods can be used to suggest modifications to its structure to enhance properties such as potency, selectivity, and pharmacokinetic profile. For instance, a study on novel pyridine (B92270) derivatives utilized DFT calculations to optimize molecular structures and correlate them with biological activity.
Potential Enhancements: For this compound, computational design could be used to create analogues with, for example, increased binding affinity to a specific target, improved solubility, or altered electronic properties for materials science applications. By systematically modifying the alkyl chains or the positions of the amine groups, researchers can explore a vast chemical space to identify promising new compounds.
Advanced Characterization Techniques for 2 Aminobutyl Propan 2 Yl Amine and Its Adducts
Spectroscopic Analysis in Reaction Monitoring and Structure Elucidation
Spectroscopic methods are fundamental tools for the elucidation of molecular structures and for monitoring the progress of chemical reactions. For a diamine like (2-Aminobutyl)(propan-2-YL)amine, a combination of techniques would be essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR would be critical for the characterization of this compound.
¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:
Multiplets corresponding to the protons of the butyl and isopropyl chains.
A signal for the protons of the two amine (NH and NH₂) groups, which might be broad and its chemical shift dependent on solvent and concentration.
¹³C NMR Spectroscopy would reveal the number of distinct carbon environments in the molecule. For the proposed structure of this compound, one would expect to see signals for each unique carbon atom in the butyl and isopropyl groups.
Purity assessment would be achieved by identifying any unexpected signals in the NMR spectra, which could indicate the presence of starting materials, byproducts, or solvents.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| CH₃ (butyl) | ~0.9 | ~14 |
| CH₂ (butyl) | ~1.3-1.5 | ~20-30 |
| CH (butyl) | ~2.5-3.0 | ~50-60 |
| NH₂ (butyl) | Variable (broad) | - |
| CH₃ (isopropyl) | ~1.1 | ~22 |
| CH (isopropyl) | ~2.8-3.2 | ~45-55 |
| NH (isopropyl) | Variable (broad) | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy would be particularly useful for identifying the N-H bonds of the primary and secondary amine groups. Key expected absorptions would include:
N-H stretching vibrations for the primary amine (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹.
The N-H stretching vibration for the secondary amine (NH) would show a single band in the same region.
N-H bending vibrations would be observed around 1590-1650 cm⁻¹.
C-N stretching vibrations would appear in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy , being less sensitive to polar functional groups like N-H, would be more effective for analyzing the C-C backbone of the molecule.
The following table summarizes the expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |
| Secondary Amine (NH) | Stretch | 3300-3500 (one band) |
| Amines | N-H Bend | 1590-1650 |
| Aliphatic C-N | Stretch | 1000-1250 |
| C-H (alkane) | Stretch | 2850-2960 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern would be expected to show characteristic losses of alkyl groups adjacent to the nitrogen atoms.
| Ion | Description | Hypothetical m/z |
| [M+H]⁺ | Molecular ion peak (protonated) | 131.1548 |
| [M-CH₃]⁺ | Loss of a methyl group | 116.1312 |
| [M-C₃H₇]⁺ | Loss of an isopropyl group | 88.0971 |
UV-Vis Spectroscopy in the Study of Metal Complexes of this compound
This compound, with its two nitrogen donor atoms, can act as a bidentate ligand to form coordination complexes with metal ions. UV-Vis spectroscopy is a key technique for studying the formation and electronic properties of these metal complexes. The absorption of UV or visible light by the complex can promote electrons to higher energy d-orbitals, and the wavelength of maximum absorbance (λ_max) provides information about the coordination environment and the metal-ligand interactions. researchgate.net The intensity of the absorption can be used to determine the concentration of the complex in solution. researchgate.net
X-ray Diffraction Studies of this compound and its Solid Forms
X-ray diffraction is an essential technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov
Single Crystal X-ray Diffraction for Absolute Configuration and Geometry
If a suitable single crystal of this compound or one of its adducts (e.g., a salt or a metal complex) can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. researchgate.netmdpi.com This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, for a chiral molecule like this compound (which has a stereocenter at the second carbon of the butyl group), X-ray diffraction can be used to determine its absolute configuration. This would definitively establish the spatial arrangement of the atoms and confirm the stereochemistry of the compound.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. It is particularly valuable for the characterization of solid forms of this compound adducts, such as salts or co-crystals. By measuring the angles and intensities of X-rays scattered by the crystalline lattice, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline phase.
Hypothetical PXRD Data for a Crystalline Adduct of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 85 |
| 12.3 | 7.2 | 40 |
| 17.0 | 5.2 | 100 |
| 21.2 | 4.2 | 65 |
| 25.6 | 3.5 | 30 |
This table represents hypothetical data for illustrative purposes.
The analysis of such a pattern would allow for the identification of the crystalline phase, the determination of its purity, and the detection of any polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical parameter in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties.
Chromatographic and Separation Techniques for this compound Purification and Analysis
Chromatographic techniques are indispensable for the purification and analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of amines like this compound, which can be prone to peak tailing due to their basicity, derivatization is often employed to improve chromatographic performance. Common derivatizing agents include acylating or silylating agents. The choice of a suitable capillary column, such as one with a polar stationary phase, is also crucial for achieving good separation.
Illustrative GC and HPLC Parameters for Amine Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) | Reversed-phase C18 or C8 column |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., TFA, formic acid) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector, Mass Spectrometer (MS) |
| Typical Retention Time | Dependent on column, temperature program, and analyte volatility | Dependent on column, mobile phase composition, and analyte polarity |
This table provides typical parameters for the analysis of amines and is for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the analysis of amines. The addition of an ion-pairing agent or an acid to the mobile phase can improve peak shape and retention of basic compounds like this compound.
Chiral Chromatography for Enantiomeric Excess Determination
As this compound is a chiral molecule, possessing a stereocenter at the 2-position of the butyl chain, the separation and quantification of its enantiomers are of significant importance. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound. This can be achieved using either chiral GC or chiral HPLC.
In chiral chromatography, the stationary phase is modified with a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines.
For the analysis of this compound, a suitable chiral column would be selected, and the mobile phase composition would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram directly corresponds to the enantiomeric excess.
Illustrative Chiral HPLC Parameters for Amine Separation
| Parameter | Value |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | Hexane/Isopropanol (B130326) with a basic additive (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
This table presents typical parameters for the chiral separation of amines and is for illustrative purposes.
The development of robust and reliable analytical methods using these advanced characterization techniques is essential for ensuring the quality, purity, and stereochemical integrity of this compound for its intended applications.
Future Research Directions and Emerging Paradigms for 2 Aminobutyl Propan 2 Yl Amine
Exploration of New Reaction Pathways and Catalytic Cycles
The development of novel and efficient synthetic routes to (2-Aminobutyl)(propan-2-YL)amine and its derivatives is a primary area for future research. Current methods for the synthesis of similar N-alkylated 1,2-diamines often face challenges in selectivity and efficiency. acs.orgnih.gov Future exploration will likely focus on catalytic systems that can precisely control the alkylation of the primary amine.
One promising avenue is the application of asymmetric catalysis to produce enantiomerically pure forms of this compound. Chiral 1,2-diamines are invaluable building blocks in the synthesis of pharmaceuticals and as ligands for asymmetric catalysts. rsc.orgrsc.org Research into chiral catalysts, whether metal-based or organocatalytic, for the selective synthesis of either the (R)- or (S)-enantiomer of this compound would be a significant advancement.
The "borrowing hydrogen" or "hydrogen auto-transfer" concept represents another key research direction. researchgate.net This elegant strategy allows for the use of alcohols, which are readily available and environmentally benign, as alkylating agents for amines. A catalytic cycle involving the temporary oxidation of an alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction, could provide a highly atom-economical route to this compound and its derivatives. researchgate.net
Furthermore, the development of catalytic cycles for the selective functionalization of the primary or secondary amine group of this compound will be crucial for its use as a versatile building block. This could involve the use of protecting groups or the development of catalysts with high substrate specificity.
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalytic Approach | Catalyst Type | Potential Advantages | Research Focus |
| Asymmetric Synthesis | Chiral Rhodium or Iridium complexes, Chiral organocatalysts | Access to enantiomerically pure diamines | Development of highly enantioselective catalysts |
| Borrowing Hydrogen | Bimetallic Co/Sc catalysts, Ruthenium-based catalysts | Use of green alkylating agents (alcohols) | Catalyst design for high efficiency and selectivity |
| Selective N-Alkylation | N-aminopyridinium salts, KF/Al2O3 | Controlled mono-alkylation, avoiding over-alkylation | Development of self-limiting alkylation methods acs.orgnih.gov |
Design of Advanced Materials Incorporating this compound Motifs
The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials. The two amine groups can act as potent ligands for metal ions or as reactive sites for polymerization.
A significant area of future research will be the use of this compound as a building block for metal-organic frameworks (MOFs) . The diamine can act as a linker, connecting metal nodes to form porous, crystalline structures. acs.org The specific geometry and basicity of the amine groups could lead to MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Another emerging paradigm is the incorporation of this compound into high-performance polymers , such as polyimides. mdpi.com The introduction of alicyclic diamines into polyimide structures has been shown to enhance flexibility and modify optical properties. mdpi.com The specific stereochemistry and flexibility of this compound could be exploited to create novel polymers with desirable mechanical and thermal properties.
Furthermore, the diamine motif is a key component in the synthesis of benzoxazines , a class of thermosetting resins with excellent thermal stability and flame resistance. mdpi.com Research into the synthesis of benzoxazine (B1645224) monomers derived from this compound could lead to new materials for the aerospace and electronics industries.
Integration of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and the ability to rapidly screen reaction conditions. youtube.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a key future research direction.
The development of continuous flow processes for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates. Microreactors, with their high surface-area-to-volume ratio, can facilitate efficient heat and mass transfer, leading to higher yields and purities.
Flow chemistry is also ideally suited for the rapid optimization of reaction conditions and for the creation of libraries of this compound derivatives . youtube.com This would be particularly valuable in the early stages of drug discovery, where a large number of compounds need to be synthesized and screened.
Development of Sustainable and Eco-Friendly Synthetic Strategies for this compound
The development of sustainable and environmentally friendly synthetic methods is a central theme in modern chemistry. Future research on this compound will undoubtedly focus on "green chemistry" principles.
This includes the use of renewable starting materials , recyclable catalysts , and benign solvents . rsc.org The "borrowing hydrogen" concept, which utilizes alcohols as alkylating agents, is a prime example of a sustainable approach. researchgate.net
Another important aspect is the development of solventless or water-based synthetic methods . Microwave-assisted synthesis in water has been shown to be an efficient and green method for the N-alkylation of amines. rsc.org
Table 2: Comparison of Synthetic Strategies for Amine Synthesis
| Synthetic Strategy | Traditional Methods | Emerging Sustainable Methods |
| Alkylating Agents | Alkyl halides | Alcohols (via "borrowing hydrogen") |
| Catalysts | Stoichiometric reagents | Recyclable heterogeneous catalysts |
| Solvents | Volatile organic compounds | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Conventional heating | Microwave irradiation, flow chemistry |
Computational and Experimental Synergy in Understanding this compound Chemistry
The synergy between computational and experimental methods is a powerful tool for accelerating chemical research. In the context of this compound, computational chemistry can provide valuable insights into its structure, reactivity, and potential applications.
Quantum chemical methods , such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound. researchgate.net This information can help to rationalize its reactivity and to design new catalysts for its synthesis. Computational studies can also be used to model the interaction of the diamine with metal ions or with the active sites of enzymes.
The combination of computational screening with experimental validation can significantly accelerate the discovery of new applications for this compound. For example, computational methods can be used to predict the binding affinity of the diamine to different receptors, and the most promising candidates can then be synthesized and tested experimentally. acs.orgnih.gov
Q & A
Q. What are the common synthetic routes for preparing (2-Aminobutyl)(propan-2-yl)amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a halogenated butylamine precursor and isopropylamine. For example, 2-chlorobutylamine can react with isopropylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux. Catalysts like potassium carbonate or triethylamine improve reaction efficiency. Alternatively, reductive amination using 2-aminobutanal and isopropylamine with NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) can yield the target compound. Optimization involves adjusting molar ratios (1:1.2 amine:halide), temperature (60–80°C), and solvent choice to minimize side reactions like over-alkylation .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Nucleophilic substitution | 65–75 | DMF, K₂CO₃, 70°C |
| Reductive amination | 50–60 | NaBH₃CN, MeOH, RT |
| Catalytic hydrogenation | 70–80 | H₂ (1 atm), Pd-C, EtOAc |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?
- Methodological Answer : 1H NMR (400 MHz, CDCl₃) identifies amine protons (δ 1.0–1.4 ppm for isopropyl CH₃, δ 2.6–3.0 ppm for CH₂NH). 13C NMR confirms branching (δ 22–25 ppm for isopropyl CH₃, δ 45–50 ppm for CH₂N). IR detects N-H stretches (~3350 cm⁻¹). Overlapping signals are resolved using 2D NMR (HSQC, COSY) or deuterated solvents (D₂O exchange for NH groups). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ ~260 nm) or LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf life. For example, a half-life >6 months at 25°C indicates robust stability. Protect from light and oxygen to prevent oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalyst) during reductive amination to induce asymmetry. Alternatively, use enzymatic resolution with lipases (e.g., CAL-B) to hydrolyze racemic mixtures. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers. Optical rotation ([α]D²⁵) and circular dichroism (CD) verify enantiopurity (>99% ee) .
Q. What mechanisms underlie the compound’s potential bioactivity in neurological or cardiovascular systems?
- Methodological Answer : Conduct in vitro receptor binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors). For cardiovascular activity, measure vasodilation in aortic ring assays (NO release via Griess reagent). Molecular docking (AutoDock Vina) identifies binding poses in MAO-B or β-adrenergic receptors. Compare results to structural analogs (e.g., β-methylphenethylamine derivatives) to establish SAR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer : Cross-validate methods by replicating procedures with controlled variables (e.g., solvent purity, inert atmosphere). For NMR discrepancies, check for solvent impurities (e.g., DMSO-d₆ vs. CDCl₃) or dynamic effects (amine inversion). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Publish raw data (e.g., NMR FID files) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
